molecular formula C15H24O B14638518 1-[3,6-Dimethyl-5-(2-methylbut-2-en-1-yl)cyclohex-3-en-1-yl]ethan-1-one CAS No. 55770-98-4

1-[3,6-Dimethyl-5-(2-methylbut-2-en-1-yl)cyclohex-3-en-1-yl]ethan-1-one

Cat. No.: B14638518
CAS No.: 55770-98-4
M. Wt: 220.35 g/mol
InChI Key: QZTMQJOSKOROBE-UHFFFAOYSA-N
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Description

1-[3,6-Dimethyl-5-(2-methylbut-2-en-1-yl)cyclohex-3-en-1-yl]ethan-1-one is an organic compound with a complex structure that includes multiple methyl groups and a cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3,6-Dimethyl-5-(2-methylbut-2-en-1-yl)cyclohex-3-en-1-yl]ethan-1-one typically involves multiple steps, including the formation of the cyclohexene ring and the introduction of the methyl and butenyl groups. Common synthetic routes may involve:

    Cyclization reactions: Formation of the cyclohexene ring from linear precursors.

    Alkylation reactions: Introduction of methyl groups using reagents like methyl iodide.

    Addition reactions: Incorporation of the butenyl group through reactions with alkenes.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include:

    Catalytic processes: Use of catalysts to enhance reaction rates and selectivity.

    Purification techniques: Methods such as distillation or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-[3,6-Dimethyl-5-(2-methylbut-2-en-1-yl)cyclohex-3-en-1-yl]ethan-1-one can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or alcohols using oxidizing agents like potassium permanganate.

    Reduction: Reduction of the carbonyl group to an alcohol using reducing agents such as sodium borohydride.

    Substitution: Replacement of functional groups with others, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols.

Scientific Research Applications

1-[3,6-Dimethyl-5-(2-methylbut-2-en-1-yl)cyclohex-3-en-1-yl]ethan-1-one has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism by which 1-[3,6-Dimethyl-5-(2-methylbut-2-en-1-yl)cyclohex-3-en-1-yl]ethan-1-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[3,6-Dimethyl-5-(2-methylbut-2-en-1-yl)cyclohex-3-en-1-yl]ethan-1-one is unique due to its specific arrangement of functional groups and the presence of both a cyclohexene ring and a butenyl side chain

Properties

CAS No.

55770-98-4

Molecular Formula

C15H24O

Molecular Weight

220.35 g/mol

IUPAC Name

1-[3,6-dimethyl-5-(2-methylbut-2-enyl)cyclohex-3-en-1-yl]ethanone

InChI

InChI=1S/C15H24O/c1-6-10(2)7-14-8-11(3)9-15(12(14)4)13(5)16/h6,8,12,14-15H,7,9H2,1-5H3

InChI Key

QZTMQJOSKOROBE-UHFFFAOYSA-N

Canonical SMILES

CC=C(C)CC1C=C(CC(C1C)C(=O)C)C

Origin of Product

United States

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